ヘキソース

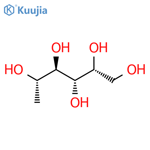

Hexoses are a class of monosaccharides characterized by containing six carbon atoms, making them some of the simplest sugars found in nature. They play critical roles in various biological processes and serve as essential energy sources for living organisms. Glucose, one of the most well-known hexoses, is the primary fuel used by cells for respiration. Fructose, another important member of this class, is often associated with sweeter flavors and can be found naturally in fruits. In biochemistry, hexoses are crucial components in carbohydrates such as disaccharides (e.g., sucrose) and polysaccharides like starch and glycogen. Their structural configuration allows for multiple functional groups, enabling them to participate in numerous chemical reactions within the body, contributing to metabolic pathways and energy production.

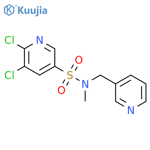

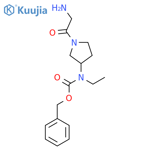

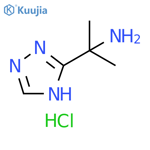

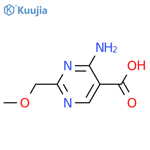

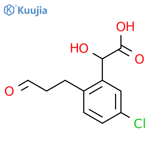

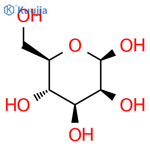

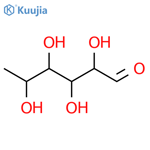

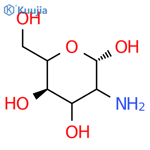

| 構造 | 化学名 | CAS | MF |

|---|---|---|---|

|

beta-D-Mannose | 100919-15-1 | C6H12O6 |

|

6-Deoxy-D-glucose | 7658-08-4 | C6H12O5 |

|

glucosamine | 3416-24-8 | C6H13NO5 |

|

D(+)-Mannose | 3458-28-4 | C6H12O6 |

|

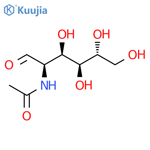

2-ACETAMIDO-2-DEOXY-D-[UL-13C6]GLUCOSE | 127959-06-2 | C8H15NO6 |

|

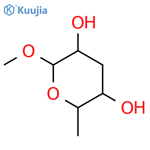

a-D-ribo-Hexopyranoside, methyl3,6-dideoxy- | 31899-66-8 | C7H14O4 |

|

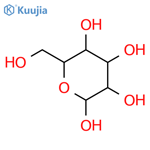

L-Galactopyranose | 39392-65-9 | C6H12O6 |

|

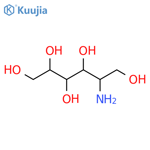

Glucitol,2-amino-2-deoxy- | 2351-14-6 | C6H15NO5 |

|

b-L-Galactopyranose, 6-deoxy- | 13224-93-6 | C6H12O5 |

|

L-Fucitol | 13074-06-1 | C6H14O5 |

関連文献

-

Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039

-

Kenneth R. Seddon,Geetha Srinivasan,Małgorzata Swadźba-Kwaśny,Anthony R. Wilson Phys. Chem. Chem. Phys., 2013,15, 4518-4526

-

Hyun-Ouk Kim,Woonsung Na,Jong-Woo Lim,Geunseon Park,Chaewon Park,Hwunjae Lee,Aram Kang,Seungjoo Haam,Inho Choi,Jung-Taek Kang,Daesub Song J. Mater. Chem. B, 2020,8, 2476-2482

-

Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774

-

Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046

推奨される供給者

-

Taian Jiayue Biochemical Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Shanghai Xinsi New Materials Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Handan Zechi Trading Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

BIOOKE MICROELECTRONICS CO.,LTDFactory Trade Brand reagents会社の性質: Private enterprises

おすすめ商品